molecular formula C24H21ClN4O2 B2723770 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1796911-57-3

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea

Cat. No. B2723770
CAS RN: 1796911-57-3
M. Wt: 432.91
InChI Key: OHWBNWGCDFRSAB-JOCHJYFZSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds with structural similarities has focused on their synthesis and structural elucidation. For example, the study of cis-trans-isomerism in diazepines highlights the chemical reactivity and potential for generating isomers with distinct properties, which could be applied in material science or as a basis for further chemical modifications for targeted applications (Shevchenko et al., 1992).

Radiolabeled Compounds for Receptor Studies

Radiolabeled benzodiazepines, structurally related to the compound , have been developed for selective targeting of cholecystokinin receptors. These compounds are used in in vitro studies to assess binding to human tumor tissues, offering insights into receptor distribution and potential pathways for cancer treatment research (Akgün et al., 2009).

Applications in Material Science

Compounds featuring urea-functionalized linkers have been synthesized for applications in gas adsorption, showcasing the utility of these chemicals in developing new materials for environmental applications, such as SO2 and NH3 adsorption. This research suggests potential for environmental cleanup and industrial applications (Glomb et al., 2017).

Catalysis and CO2 Conversion

The introduction of urea groups into metal-organic frameworks (MOFs) has been explored for enhancing CO2 conversion efficiency. These studies demonstrate the compound's relevance in catalysis, particularly for sustainable chemical processes aiming at CO2 utilization and conversion into valuable products (Wei & Ye, 2019).

Hydrogel Formation and Physical Properties

Urea derivatives have been investigated for their ability to form hydrogels under specific conditions, with implications for materials science, especially in developing novel materials with tunable physical properties for medical and technological applications (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-15-18(25)12-8-13-19(15)26-24(31)28-22-23(30)29(2)20-14-7-6-11-17(20)21(27-22)16-9-4-3-5-10-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWBNWGCDFRSAB-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-2-methylphenyl)urea

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